molecular formula C5H3FOS B3259756 5-Fluorothiophene-3-carbaldehyde CAS No. 32415-49-9

5-Fluorothiophene-3-carbaldehyde

Cat. No.: B3259756
CAS No.: 32415-49-9
M. Wt: 130.14 g/mol
InChI Key: CDBAAGJKGCQYLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluorothiophene-3-carbaldehyde is an organic compound with the molecular formula C5H3FOS and a molecular weight of 130.14 g/mol. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a fluorine atom at the 5-position and an aldehyde group at the 3-position of the thiophene ring. This compound is primarily used in scientific research and is not intended for human therapeutic applications or veterinary use.

Preparation Methods

The synthesis of 5-Fluorothiophene-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the fluorination of thiophene-3-carbaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields the desired product with high selectivity. Another approach involves the use of electrophilic aromatic substitution reactions, where thiophene-3-carbaldehyde is treated with a fluorinating reagent in the presence of a catalyst .

Chemical Reactions Analysis

5-Fluorothiophene-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

5-Fluorothiophene-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: While not used therapeutically, it serves as a precursor in the synthesis of potential drug candidates.

    Industry: It is utilized in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism by which 5-Fluorothiophene-3-carbaldehyde exerts its effects depends on its application. In biochemical assays, the compound can act as an inhibitor or activator of specific enzymes by interacting with their active sites. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets. In materials science, the electronic properties of the thiophene ring are modulated by the fluorine and aldehyde substituents, affecting the compound’s conductivity and luminescence .

Comparison with Similar Compounds

5-Fluorothiophene-3-carbaldehyde can be compared with other thiophene derivatives such as:

    Thiophene-3-carbaldehyde: Lacks the fluorine substituent, resulting in different reactivity and electronic properties.

    5-Chlorothiophene-3-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior and applications.

    5-Bromothiophene-3-carbaldehyde:

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs .

Properties

IUPAC Name

5-fluorothiophene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FOS/c6-5-1-4(2-7)3-8-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBAAGJKGCQYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluorothiophene-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-Fluorothiophene-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
5-Fluorothiophene-3-carbaldehyde
Reactant of Route 4
5-Fluorothiophene-3-carbaldehyde
Reactant of Route 5
5-Fluorothiophene-3-carbaldehyde
Reactant of Route 6
5-Fluorothiophene-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.